2-(benzyloxy)-6-bromonaphthalene
CAS No.: 2234-45-9
Cat. No.: VC1977269
Molecular Formula: C17H13BrO
Molecular Weight: 313.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2234-45-9 |
---|---|
Molecular Formula | C17H13BrO |
Molecular Weight | 313.2 g/mol |
IUPAC Name | 2-bromo-6-phenylmethoxynaphthalene |
Standard InChI | InChI=1S/C17H13BrO/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-11H,12H2 |
Standard InChI Key | QVVBDTXZESAKDU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)Br |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)Br |
Introduction
Identification and Nomenclature
Basic Identification
2-(Benzyloxy)-6-bromonaphthalene is a substituted naphthalene derivative with the CAS Registry Number 2234-45-9 . The compound is registered in multiple chemical databases, including PubChem (CID: 640595) . This crystalline solid has gained importance in synthetic organic chemistry as both an intermediate and a building block for more complex molecules.
Systematic Nomenclature
The compound is known by several systematic and common names:
Structural Identifiers
Modern chemical databases utilize various structural identifiers for unambiguous compound representation:
Identifier Type | Code |
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InChI | InChI=1S/C17H13BrO/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-11H,12H2 |
InChIKey | QVVBDTXZESAKDU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)Br |
Physical and Chemical Properties
Physical Properties
2-(Benzyloxy)-6-bromonaphthalene possesses distinct physical characteristics that are important for its handling, storage, and applications in chemical synthesis:
Chemical Structure and Properties
The molecular structure features a naphthalene ring system with a bromine atom at position 6 and a benzyloxy (phenylmethoxy) group at position 2:
Property | Description |
---|---|
Molecular Formula | C₁₇H₁₃BrO |
Functional Groups | Aromatic rings, ether linkage, halogen (Br) |
Key Features | Naphthalene core, benzyloxy substituent, bromine functionality |
The bromine substituent makes this compound particularly valuable as a synthetic intermediate, as it provides a reactive site for further chemical transformations, including cross-coupling reactions .
Synthesis and Preparation
General Synthetic Approach
The primary synthetic route for 2-(benzyloxy)-6-bromonaphthalene involves the alkylation of 6-bromo-2-naphthol with benzyl bromide :
Synthetic Step | Reagents/Conditions | Yield |
---|---|---|
Starting Material | 6-Bromo-2-naphthol | - |
Alkylation | Benzyl bromide, base (typically NaH or K₂CO₃) | 92% reported |
Purification | Column chromatography on silica gel | - |
Detailed Synthesis Procedure
A specific synthetic procedure mentioned in the literature details:
"To a dispersion of NaH in DMF was slowly added 6-bromo-2-naphthol at 0°C. The reaction mixture was stirred at the same temperature for 30 min, and then a solution of BnBr in DMF was added dropwise. The reaction solution was stirred at room temperature for 12 h. The reaction was quenched with water. After separation, the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with water and brine, and dried over anhydrous Na₂SO₄. After filtration, the solvent was concentrated in vacuo to give the crude product and further purified by column chromatography on silica gel to give the product 2-(benzyloxy)-6-bromonaphthalene as a white solid (2.87g, 92%)" .
Alternative Preparation Methods
The compound can also be prepared through alternative routes, including:
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Bromination of 2-(benzyloxy)naphthalene at the 6-position
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Protection of 6-bromo-2-naphthol with other protecting groups followed by conversion to the benzyl ether
Classification | Details |
---|---|
GHS Symbol | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | Code | Description |
---|---|---|
Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P264 | Wash hands thoroughly after handling | |
P280 | Wear protective gloves/protective clothing/eye protection/face protection | |
Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |
P332+P313 | If skin irritation occurs: Get medical advice/attention | |
P337+P313 | If eye irritation persists: Get medical advice/attention | |
P362 | Take off contaminated clothing and wash before reuse |
Applications in Research and Development
Role in Medicinal Chemistry
2-(Benzyloxy)-6-bromonaphthalene has demonstrated significant utility in medicinal chemistry research, particularly in the development of compounds with potential therapeutic properties:
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As an intermediate in the synthesis of Monoamine Oxidase (MAO) inhibitors
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In structure-activity relationship studies examining the influence of the benzyloxy group on pharmacological activity
Research has shown that compounds containing the benzyloxy group, such as 2-(benzyloxy)-6-bromonaphthalene, can exhibit interesting biological activities: "Compound 3f, which was the least potent MAOI-A of the phenylisopropylamine series with the exception of amphetamine itself, showed a considerable effect upon MAO-B, a behavior that was similar to that exhibited by the corresponding naphthylisopropylamine analogue (2f), indicating that the benzyloxy group is an attractive substituent to modulate the selectivity of this type of drugs" .
Synthetic Applications
The compound serves as a valuable building block in organic synthesis due to its functional handles:
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As a substrate in palladium-catalyzed cross-coupling reactions: "A 25 mL tube containing 2-(benzyloxy)-6-bromonaphthalene (1.06g, 5.0 mmol), Pd(OAc)₂ (56 mg, 5.0 mol%, 0.25 mmol), BINAP (117 mg, 5.0 mol%, 0.25 mmol), KOtBu (0.78 g, 7.0 mmol, 1.4 equiv) was degassed..."
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In the preparation of more complex naphthalene derivatives with potential applications in materials science and pharmaceutical research
Supplier | Product Number | Package Size | Price (as of 2021) |
---|---|---|---|
TRC | B291513 | 500mg | $65 |
AK Scientific | AMTH172 | 1g | $40 |
American Custom Chemicals Corporation | HCH0100242 | 1mg | $647.61 |
5mg | $687.35 | ||
10mg | $679.14 | ||
Fluorochem | F218689 | - | - |
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